Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-

Protecting Group Chemistry Silyl Ether Stability Hydrolysis

This compound, with the linear formula C15H32O2Si, is a cis-2-substituted cyclohexanol where the substituent is a 3-(tert-butyldimethylsilyloxy)propyl chain. It is categorized as a protected alcohol or a silyl ether intermediate.

Molecular Formula C15H32O2Si
Molecular Weight 272.50 g/mol
CAS No. 183435-74-7
Cat. No. B11853255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-
CAS183435-74-7
Molecular FormulaC15H32O2Si
Molecular Weight272.50 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCCC1CCCCC1O
InChIInChI=1S/C15H32O2Si/c1-15(2,3)18(4,5)17-12-8-10-13-9-6-7-11-14(13)16/h13-14,16H,6-12H2,1-5H3/t13-,14-/m1/s1
InChIKeyLOYKDGBOSBZIHF-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis- (CAS 183435-74-7): A Cis-Configured TBDMS-Protected Intermediate


This compound, with the linear formula C15H32O2Si, is a cis-2-substituted cyclohexanol where the substituent is a 3-(tert-butyldimethylsilyloxy)propyl chain [1]. It is categorized as a protected alcohol or a silyl ether intermediate. The molecule features a free hydroxyl group on the cyclohexane ring and a primary alcohol protected as a tert-butyldimethylsilyl (TBDMS) ether on the side chain. The substance's defined cis-stereochemistry is a critical attribute, making it a specific, non-interchangeable building block for stereodefined synthesis, as evidenced by its isolation and structural confirmation via X-ray crystallography [2].

Why Cis-2-(TBDMS-Oxypropyl)Cyclohexanol Cannot Be Replaced by Close Analogs for Stereoselective Syntheses


Generic substitution with unprotected alcohols, trans-isomers, or other silyl ethers of Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis- is not viable due to fundamental chemical incompatibilities. The unprotected diol analog, cis-2-(3-hydroxypropyl)cyclohexanol, lacks the orthogonal protection necessary for selective reactions on a polyol scaffold. The critical cis-geometry is essential for diastereoselective transformations; the trans-isomer would lead to a different product distribution. Furthermore, substituting the TBDMS group with a simpler trimethylsilyl (TMS) ether is often unsuitable for multi-step synthesis, as TBDMS ethers are known to offer approximately 104 times greater stability towards hydrolysis compared to TMS ethers . This quantitative stability gap dictates the procurement of the TBDMS-protected cis-isomer for routes requiring controlled, stepwise deprotection strategies.

Quantitative Procurement Guide for Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-: Hydrolytic Stability, Stereochemistry, and Physical State


104-Fold Superior Hydrolytic Stability of TBDMS Ethers vs. TMS Ethers

The tert-butyldimethylsilyl (TBDMS) protecting group on this compound provides drastically enhanced stability over the common trimethylsilyl (TMS) equivalent. This difference allows the compound to withstand aqueous workups and chromatographic purifications that would cleave a TMS group . This is a class-level comparison for silyl ethers.

Protecting Group Chemistry Silyl Ether Stability Hydrolysis

Crystallographically Verified Cis-Stereochemistry Secures Diastereomeric Purity

The specific cis-stereochemistry of this compound has been unambiguously confirmed through single-crystal X-ray diffraction. The crystal structure, deposited in the Crystallography Open Database (COD), defines the relative configuration of the cyclohexanol chiral centers [1]. This provides a direct head-to-head distinction from its trans-diastereomer.

Stereochemistry X-ray Crystallography Diastereomer Purity

Procurement-Relevant Physical Properties: Melting Point and Boiling Point at Reduced Pressure

This compound is reported as a white crystalline solid with a melting point range of 32-37 °C and a boiling point of 128-132 °C at 12 mmHg [1]. This physical state data is key for handling and purification protocol design.

Physical Properties Handling Purification

Specific Application as a Key Intermediate in Isoquinoline Derivative Synthesis

The primary reported application for this compound is in the preparation of isoquinoline compounds and other organic materials . This niche application profile establishes it as a specialized building block for nitrogen-containing heterocycles, a common pharmacophore in medicinal chemistry. This is a class-level inference about its synthetic utility.

Isoquinoline Synthesis Nitrogen Heterocycles Medicinal Chemistry

Definitive Application Scenarios for Procuring Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-


Asymmetric Total Synthesis of Chiral Cyclohexane-Containing Natural Products

The unambiguously confirmed cis-stereochemistry, validated by X-ray crystallography [2], makes this compound the required starting material for any diastereoselective synthesis where the relative configuration of the cyclohexane core is critical. It is the predefined building block for introducing a chiral, protected side chain into complex molecules, as exemplified by its use in the synthesis of highly functionalized, enantiomerically pure cyclohexanes [1].

Multi-Step Synthesis of Isoquinoline Alkaloid Analogs

In synthetic routes requiring the late-stage construction of an isoquinoline ring from a functionalized cyclohexane precursor, this compound's orthogonal protection is essential. The TBDMS group can survive the harsh or acidic conditions often used in heterocycle formation, while the free hydroxyl on the cyclohexane ring can be selectively manipulated. This strategy directly enables the preparation of isoquinoline derivatives, a key target class in medicinal chemistry .

Process Chemistry for Scale-Up Featuring Sequential Protection/Deprotection Steps

For a manufacturing process involving a diol intermediate, this compound is the superior choice over its TMS-protected analog. The ~104-fold greater hydrolytic stability of the TBDMS group is critical for minimizing premature deprotection and product loss during extended reaction times, aqueous workups, and thermal stress common in scale-up. This directly translates to higher process yield and robustness, moving beyond academic feasibility to industrial viability.

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